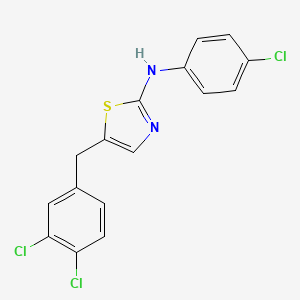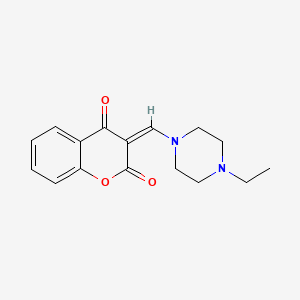
3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a piperazine derivative.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the piperazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated quinazolinone derivatives, piperazine, methoxybenzene, and appropriate catalysts.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of cancer treatment, it may inhibit the activity of kinases involved in cell proliferation and survival, leading to the suppression of tumor growth.
相似化合物的比较
Similar Compounds
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds are also quinazoline derivatives with piperazine or piperidine rings and have shown significant inhibitory activity against p21-activated kinase 4 (PAK4) .
6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)quinazolin-4-amine: This compound is similar in structure and has been studied for its potential anticancer activity .
Uniqueness
3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group on the piperazine ring and the hexyl linker contribute to its unique binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.
属性
分子式 |
C25H30N4O3 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one |
InChI |
InChI=1S/C25H30N4O3/c1-32-21-12-10-20(11-13-21)27-15-17-28(18-16-27)24(30)9-3-2-6-14-29-19-26-23-8-5-4-7-22(23)25(29)31/h4-5,7-8,10-13,19H,2-3,6,9,14-18H2,1H3 |
InChI 键 |
QTQLCZLGSCDXDL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B12157364.png)

![2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157372.png)
![5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12157378.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157386.png)


![methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12157395.png)
![2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157401.png)


![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12157425.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-[methyl(phenyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12157430.png)
![N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12157436.png)
